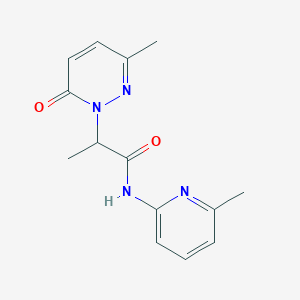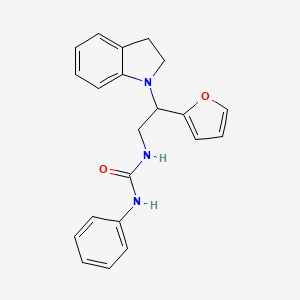
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and contains a furan ring, an indoline ring, and a phenyl group.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell growth and proliferation. It has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can induce various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways. In addition, it has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea in lab experiments is its high yield and purity. The synthesis method is simple and can be easily scaled up for large-scale production. Another advantage is its versatility, as it can be modified to produce derivatives with different properties. However, one limitation is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea. One direction is the further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is the development of new derivatives with improved properties, such as increased potency and selectivity. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of interest for materials science research.
Synthesis Methods
The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea involves the reaction of 2-(furan-2-yl)acetic acid with indoline-1-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with phenyl isocyanate to form the target compound. The reaction is carried out under mild conditions, and the yield of the final product is high.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities. In pharmacology, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, it has been explored for its use as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBQXKBQDGTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)
methanamine](/img/structure/B2936812.png)
![(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2936813.png)

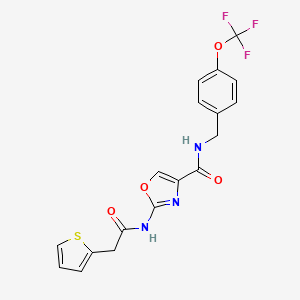

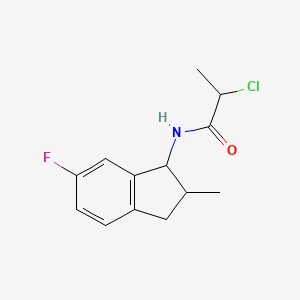
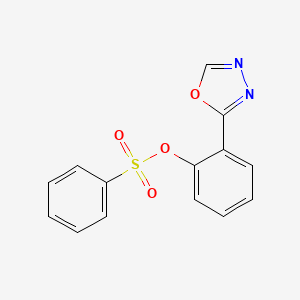
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)
![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
